Hydroxy-PEG3-(CH2)2-Boc

Description

Propriétés

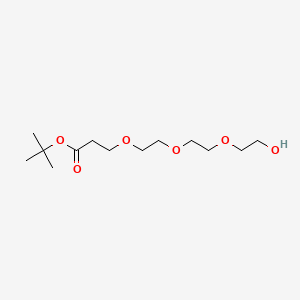

IUPAC Name |

tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h14H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXVEOLRERRELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394426 | |

| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186020-66-6 | |

| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG3-(CH2)2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-(CH2)2-Boc is a discrete polyethylene glycol (dPEG®) derivative that serves as a versatile, heterobifunctional linker in the fields of bioconjugation and pharmaceutical development. Its structure, featuring a terminal hydroxyl group and a Boc-protected amine connected by a three-unit PEG chain, offers a unique combination of hydrophilicity, defined length, and orthogonal reactivity. These characteristics make it an invaluable tool for the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Core Properties and Structure

The chemical structure of this compound, systematically named tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate, is fundamental to its utility. The molecule consists of a triethylene glycol spacer, which imparts hydrophilicity, flanked by a primary hydroxyl group and a tert-butyloxycarbonyl (Boc) protected amine. This Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, allowing for sequential and controlled conjugation strategies.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate stoichiometric calculations in synthetic procedures and for the analytical characterization of the molecule and its conjugates.

| Property | Value |

| CAS Number | 186020-66-6 |

| Molecular Formula | C13H27NO6 |

| Molecular Weight | 293.36 g/mol |

| Appearance | Colorless to pale yellow oil or liquid |

| Boiling Point | 365.8 °C at 760 mmHg |

| Density | 1.057 g/cm³ |

| Purity | Typically ≥95% |

| Solubility | Soluble in water, DMSO, DMF, and alcohols |

| Storage Temperature | 4°C, stored under nitrogen |

Applications in Bioconjugation

The heterobifunctional nature of this compound allows for its directional incorporation into complex molecular architectures. The hydroxyl group can be activated or modified to react with various functional groups, while the protected amine provides a latent reactive site for subsequent conjugation steps.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the PEG linker plays a critical role in bridging the antibody to the cytotoxic payload. The hydrophilic PEG chain can enhance the solubility and stability of the ADC, and by using a discrete PEG linker like this compound, a precise and homogenous drug-to-antibody ratio (DAR) can be achieved. This linker is classified as a non-cleavable linker, meaning the payload is released upon lysosomal degradation of the antibody, a common mechanism of action for ADCs.

PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The defined length and flexibility of the PEG3 spacer in this compound can be systematically varied to optimize the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient ubiquitination and degradation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound.

Synthesis of this compound

A general synthetic route to this compound involves the reaction of a suitable PEG starting material with a Boc-protected amino-containing reagent.

Materials:

-

Triethylene glycol

-

Tosyl chloride or Mesyl chloride

-

Sodium azide

-

Lithium aluminum hydride (LAH) or Hydrogen gas with a suitable catalyst (e.g., Pd/C)

-

Di-tert-butyl dicarbonate (Boc)2O

-

Appropriate solvents (e.g., THF, DCM, water) and reagents for workup and purification.

Procedure:

-

Monotosylation/Monomesylation of Triethylene Glycol: React triethylene glycol with one equivalent of tosyl chloride or mesyl chloride in the presence of a base (e.g., pyridine or triethylamine) at low temperature to selectively functionalize one hydroxyl group.

-

Azide Formation: The resulting tosylate or mesylate is then reacted with sodium azide in a polar aprotic solvent like DMF to yield the corresponding azide.

-

Reduction of the Azide: The azide is reduced to the primary amine using a reducing agent such as LAH in THF or by catalytic hydrogenation.

-

Boc Protection: The resulting amino alcohol is reacted with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to afford the final product, this compound.

-

Purification: The crude product is purified by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized product should be confirmed by NMR (¹H and ¹³C) and mass spectrometry.

General Protocol for ADC Conjugation using this compound

This protocol outlines a general strategy for conjugating a cytotoxic payload to an antibody using the linker.

Step 1: Activation of the Linker's Hydroxyl Group

-

The terminal hydroxyl group of this compound is first activated to facilitate reaction with a functional group on the payload. A common method is to convert the hydroxyl group to a more reactive species, such as a p-nitrophenyl carbonate or an N-hydroxysuccinimidyl (NHS) ester.

Step 2: Attachment of the Payload to the Activated Linker

-

The activated linker is then reacted with the cytotoxic payload, which typically contains a nucleophilic group like an amine or a hydroxyl, to form a stable covalent bond.

Step 3: Deprotection of the Boc Group

-

The Boc protecting group on the linker-payload conjugate is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to expose the primary amine.

Step 4: Conjugation to the Antibody

-

The antibody is typically modified to introduce a reactive group that can couple with the amine on the linker-payload. For example, lysine residues on the antibody can be modified with a bifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to introduce maleimide groups.

-

The amine-functionalized linker-payload is then reacted with the maleimide-activated antibody via a Michael addition reaction to form the final ADC.

Purification and Characterization of the ADC:

-

The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated payload and linker.

-

The drug-to-antibody ratio (DAR) is determined using methods like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

The integrity and purity of the ADC are assessed by SDS-PAGE and mass spectrometry.

Signaling Pathways and Experimental Workflows

As a synthetic linker, this compound does not directly participate in cellular signaling pathways. Instead, it is a component of larger molecules (ADCs and PROTACs) that are designed to modulate these pathways.

PROTAC-Mediated Protein Degradation Workflow

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, where a linker like this compound connects the target-binding and E3 ligase-binding moieties.

Caption: Workflow of PROTAC-mediated protein degradation.

ADC Internalization and Payload Release Pathway

This diagram shows the typical pathway of an ADC from binding to a cancer cell to the release of its cytotoxic payload, facilitated by a non-cleavable linker.

Caption: ADC internalization and payload release pathway.

Conclusion

This compound is a well-defined, heterobifunctional linker that offers significant advantages for the construction of sophisticated bioconjugates. Its hydrophilic PEG spacer enhances the physicochemical properties of the resulting molecules, while its orthogonal reactive ends allow for controlled and sequential synthesis. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the successful application of this versatile linker in the development of next-generation therapeutics and research tools. As the fields of ADCs and PROTACs continue to evolve, the demand for precisely engineered linkers like this compound is expected to grow, further solidifying its importance in modern medicinal chemistry and drug discovery.

An In-Depth Technical Guide to Hydroxy-PEG3-(CH2)2-Boc: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-(CH2)2-Boc, systematically named tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate, is a heterobifunctional linker molecule of significant interest in the fields of medicinal chemistry and drug development. This molecule incorporates a discrete three-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity, a hydroxyl (-OH) group for further functionalization, and a tert-butyloxycarbonyl (Boc)-protected ester group.

The unique architecture of this linker makes it a valuable tool in the synthesis of complex bioconjugates, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal functional groups allow for controlled, sequential attachment to a targeting moiety (like an antibody) and a payload (like a cytotoxic drug or an E3 ligase ligand). This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a triethylene glycol core linked to a propanoate group, which is protected as a tert-butyl ester. The terminal end of the PEG chain is a primary hydroxyl group.

Molecular Structure:

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 186020-66-6 | [1] |

| Molecular Formula | C13H26O6 | [1] |

| Molecular Weight | 278.34 g/mol | [1] |

| Appearance | Colorless to light yellow, clear liquid | [1] |

| Density | 1.057 g/cm³ | [1] |

| Boiling Point | 365.8 °C at 760 mmHg | [1] |

| Flash Point | 125.2 °C | [1] |

| Purity | Typically ≥97% | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate can be achieved through a Michael addition reaction between triethylene glycol and tert-butyl acrylate. A general protocol is outlined below.

Materials:

-

Triethylene glycol

-

tert-Butyl acrylate

-

A base catalyst (e.g., sodium hydroxide, potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

-

Quenching solution (e.g., saturated ammonium chloride solution)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol in the chosen anhydrous solvent.

-

Addition of Base: Add a catalytic amount of the base to the solution and stir for a short period to deprotonate the hydroxyl group of the triethylene glycol.

-

Addition of Acrylate: Slowly add tert-butyl acrylate to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain a stable temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench the reaction by adding the quenching solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, and then dry it over the drying agent.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

General Protocol for Use in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a precursor to a heterobifunctional linker for ADC development. The following is a generalized two-step protocol.

Step 1: Activation of the Hydroxyl Group and Deprotection

-

Activation: The terminal hydroxyl group of this compound is first activated to introduce a reactive group for conjugation to the payload. A common method is to convert it to a tosylate or mesylate, or to react it with a reagent to introduce a maleimide or an azide group.

-

Deprotection: The Boc protecting group is removed from the ester under acidic conditions (e.g., using trifluoroacetic acid (TFA) in DCM) to reveal a carboxylic acid.

Step 2: Conjugation to Antibody and Payload

-

Payload Attachment: The activated linker (from Step 1) is reacted with the cytotoxic payload. The choice of reaction chemistry depends on the functional groups present on the payload and the activated linker.

-

Antibody Conjugation: The linker-payload construct, which now has a terminal carboxylic acid, is activated (e.g., using N-hydroxysuccinimide (NHS) and a carbodiimide like EDC) and then reacted with the lysine residues on the antibody to form a stable amide bond.

-

Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated antibody, linker-payload, and other impurities.

-

Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Mandatory Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

General ADC Synthesis Workflow

References

Synthesis of Hydroxy-PEG3-(CH2)2-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Hydroxy-PEG3-(CH2)2-Boc, a valuable heterobifunctional linker used in bioconjugation and drug delivery. The following sections detail the physicochemical properties of the reactants and product, a robust synthesis protocol, and visual representations of the synthetic workflow.

Physicochemical Data

A clear understanding of the properties of all chemical entities involved is crucial for successful synthesis, purification, and characterization. The following tables summarize the key physicochemical data for the starting materials and the final product.

Table 1: Physicochemical Properties of Reactants

| Property | Triethylene Glycol | tert-Butyl Acrylate |

| CAS Number | 112-27-6[1][2] | 1663-39-4[3] |

| Molecular Formula | C6H14O4[1][4] | C7H12O2[3] |

| Molecular Weight | 150.17 g/mol [2][4] | 128.17 g/mol [5] |

| Appearance | Colorless, viscous liquid[1][6] | Clear, colorless liquid[3] |

| Density | 1.124 g/mL at 20 °C[6] | 0.875 g/mL at 25 °C[7] |

| Boiling Point | 285 °C[1] | 127 °C[8] |

| Melting Point | -7 °C[1][4] | -69 °C[3] |

| Solubility | Miscible with water, soluble in ethanol, acetone[1]. | Insoluble in water[8]. |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate |

| CAS Number | 186020-66-6 |

| Molecular Formula | C13H26O6[9] |

| Molecular Weight | 278.34 g/mol [9] |

| Appearance | Colorless to light yellow liquid[9] |

| Boiling Point | 365.8 °C at 760 mmHg |

| Storage | 4°C, stored under nitrogen[9] |

| Purity (Typical) | ≥95.0%[9] |

Synthesis Protocol: Michael Addition

The synthesis of this compound is achieved through a base-catalyzed Michael addition of triethylene glycol to tert-butyl acrylate. This reaction forms a carbon-oxygen bond, yielding the desired ether-linked propanoate.

Reaction Scheme

Experimental Procedure

Materials:

-

Triethylene glycol (TEG)

-

tert-Butyl acrylate (TBA)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF) or 1,4-dioxane

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a stir bar and anhydrous solvent (e.g., THF).

-

Deprotonation of Triethylene Glycol: Add triethylene glycol (1.2 equivalents) to the solvent. Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., sodium hydride, 1.0 equivalent) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Michael Addition: Cool the reaction mixture back to 0 °C. Add tert-butyl acrylate (1.0 equivalent) dropwise to the solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (tert-butyl acrylate) is consumed.

-

Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound as a colorless to light yellow liquid.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Table 3: Representative Analytical Data

| Technique | Data |

| ¹H NMR (CDCl₃) | Consistent with the structure of tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate. A certificate of analysis for a commercial sample shows characteristic peaks.[9] |

| Purity (by NMR) | ≥95.0%[9] |

| Mass Spectrometry | Expected m/z for C13H26O6Na [M+Na]⁺. |

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and purification process.

This in-depth guide provides the necessary information for the successful synthesis and characterization of this compound. Researchers are advised to adhere to standard laboratory safety practices when performing these procedures.

References

- 1. Triethylene glycol - Wikipedia [en.wikipedia.org]

- 2. Triethylene Glycol | C6H14O4 | CID 8172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jamorin.com [jamorin.com]

- 4. amipetro.com [amipetro.com]

- 5. tert-Butyl acrylate | C7H12O2 | CID 15458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triethylene glycol | 112-27-6 [chemicalbook.com]

- 7. tert-Butyl acrylate | 1663-39-4 [chemicalbook.com]

- 8. tert-Butyl Acrylate 1663-39-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

physical and chemical properties of Boc-protected PEG3 linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Boc-protected PEG3 linkers, a critical class of molecules in modern drug development and bioconjugation. These linkers offer a versatile platform for covalently attaching molecules, enhancing solubility, and providing spatial separation between conjugated entities. This document details their properties, experimental protocols for their use, and logical workflows for their application.

Introduction to Boc-Protected PEG3 Linkers

Tert-butyloxycarbonyl (Boc) protected Polyethylene Glycol (PEG) linkers with three ethylene glycol units (PEG3) are widely utilized in medical research, drug release, and nanotechnology.[1][2] The Boc protecting group provides a stable means of masking a primary amine, which can be readily removed under mild acidic conditions to reveal the reactive amine for subsequent conjugation.[1][3][4][5][6] The hydrophilic PEG3 spacer enhances the aqueous solubility of the molecule and the resulting conjugate, a crucial property for many biological applications.[3][4][7][8][9] These linkers are key components in the synthesis of complex biomolecules, including Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][10][][12][13]

Physical and Chemical Properties

Boc-protected PEG3 linkers are available with a variety of terminal functional groups, each imparting specific reactivity. The core properties of several common Boc-PEG3 linkers are summarized below.

Summary of Physicochemical Properties

The following table outlines the key physical and chemical data for a selection of commercially available Boc-PEG3 linkers.

| Linker Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |

| Boc-NH-PEG3-Acid | 462100-06-7 | C13H25NO7 | 307.3 | A neat oil | --- |

| Boc-NH-PEG3-amine | 101187-40-0 | C13H28N2O5 | 292.4 | --- | ≥95% - 98% |

| Boc-NH-PEG3-NHS ester | 2250216-93-2 | C18H30N2O9 | 418.44 | Liquid | --- |

| N-Boc-PEG3-alcohol | 139115-92-7 | C11H23NO5 | 249.3 | --- | ≥95% |

| N-Boc-PEG3-bromide | 1076199-21-7 | C13H26BrNO5 | 356.26 | Solid powder | >98% |

| Boc-Gly-PEG3-amine | --- | C15H31N3O6 | 349.4 | --- | --- |

Data compiled from multiple sources.[1][2][8][9][10][12][14][15][16]

Solubility Profile

The solubility of Boc-protected PEG3 linkers is a key feature, driven by the hydrophilic PEG chain. While quantitative data is often sparse, the general solubility characteristics are well-established.

| Linker Name | Solvents |

| Boc-NH-PEG3-Acid | DMF: 5 mg/ml, DMSO: 1 mg/ml, Ethanol: 30 mg/ml |

| Boc-NH-PEG3-amine | Water, DMSO, DCM, DMF |

| Boc-NH-PEG3-NHS ester | DMSO: 50 mg/mL |

| N-Boc-PEG3-bromide | Soluble in DMSO |

| Boc-Gly-PEG3-amine | Water, ACN |

Data compiled from multiple sources.[8][9][10][12][15] The presence of the PEG chain generally confers solubility in a range of polar organic solvents and aqueous solutions.[17]

Experimental Protocols

The following sections provide detailed methodologies for common manipulations and applications of Boc-protected PEG3 linkers.

Boc Group Deprotection

The removal of the Boc protecting group is a fundamental step to unmask the primary amine for conjugation. This is typically achieved under mild acidic conditions.

Objective: To deprotect the Boc-protected amine of a PEG3 linker.

Materials:

-

Boc-protected PEG3 linker

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional scavenger)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

-

Cool the solution to 0°C in an ice bath.

-

Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

-

If the substrate is sensitive to cationic side reactions, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[18]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours). The deprotected product, being more polar, will have a lower Rf value on TLC.[18] 1H NMR can also be used to monitor the disappearance of the tert-butyl proton signal at approximately 1.4 ppm.[18]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporate with toluene (3x) to remove residual TFA.[18]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[18]

Amide Coupling of Boc-PEG3-Acid to a Primary Amine

This protocol describes the formation of a stable amide bond between a Boc-PEG3-acid linker and an amine-containing molecule using a carbodiimide activator like EDC.

Objective: To couple a Boc-PEG3-acid linker to a primary amine.

Materials:

-

Boc-NH-PEG3-Acid

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Dry, water-miscible solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., 0.5 M MES, pH 5.5 or PBS, pH 7.4)

-

Quenching solution (e.g., hydroxylamine)

Procedure:

-

Equilibrate EDC, NHS, and the Boc-NH-PEG3-Acid to room temperature.

-

Dissolve the Boc-NH-PEG3-Acid in the chosen reaction buffer.[19]

-

Add EDC (1.2 equivalents) to the solution and stir for 10 minutes.

-

Add NHS (1.2 equivalents) to the reaction and stir for an additional 60 minutes at room temperature to form the NHS-activated ester.[19]

-

Add the amine-containing molecule (1.0-1.5 equivalents) to the activated linker solution.

-

Stir the reaction mixture for 2-12 hours at room temperature.[19] Monitor the reaction by LC-MS or TLC.

-

Quench the reaction by adding an amine-containing buffer like hydroxylamine.

-

Purify the final product by column chromatography or another suitable method.[19]

NHS Ester Coupling to a Primary Amine

Boc-PEG3-NHS esters are highly reactive towards primary amines, forming stable amide bonds without the need for additional coupling agents.

Objective: To conjugate a Boc-PEG3-NHS ester to a primary amine.

Materials:

-

Boc-NH-PEG3-NHS ester

-

Amine-containing molecule (e.g., protein, peptide)

-

Aprotic organic solvent (e.g., DMF, DMSO)

-

Amine-free reaction buffer (e.g., PBS, pH 7.4-8.0)

Procedure:

-

Dissolve the Boc-NH-PEG3-NHS ester in a small amount of DMF or DMSO to prepare a stock solution.

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the desired molar excess of the Boc-NH-PEG3-NHS ester stock solution to the amine-containing solution with gentle stirring. The reaction is efficient at a pH of 7-9.[]

-

Allow the reaction to proceed for 30 minutes to 2 hours at room temperature.

-

Monitor the reaction progress by an appropriate method (e.g., SEC-HPLC for proteins).

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

-

Remove excess linker and byproducts by size-exclusion chromatography (SEC), dialysis, or centrifugal filtration.[21]

Azide-Alkyne "Click Chemistry"

Boc-PEG3-azide linkers are used for bioconjugation via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Objective: To conjugate a Boc-PEG3-azide to an alkyne-containing molecule.

Materials:

-

Boc-NH-PEG3-Azide

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Copper(I)-stabilizing ligand (e.g., THPTA for aqueous reactions)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare a stock solution of the Boc-NH-PEG3-Azide in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the alkyne-containing molecule.

-

Prepare a catalyst solution by incubating CuSO4 with the THPTA ligand in a 1:2 ratio for several minutes.[22]

-

In a reaction vessel, combine the alkyne-containing molecule and a molar excess of the Boc-NH-PEG3-Azide in the reaction buffer.

-

Add the pre-mixed THPTA/CuSO4 catalyst solution.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.[22]

-

Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.[22]

-

The resulting triazole-linked conjugate can then be purified as needed.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows involving Boc-protected PEG3 linkers.

References

- 1. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]

- 2. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]

- 3. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]

- 4. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]

- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 7. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm [broadpharm.com]

- 8. t-Boc-N-Amido-PEG3-amine, 101187-40-0 | BroadPharm [broadpharm.com]

- 9. medkoo.com [medkoo.com]

- 10. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. t-Boc-N-amido-PEG3-NHS ester | C18H30N2O9 | CID 134827758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Boc-Gly-PEG3-amine | BroadPharm [broadpharm.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. broadpharm.com [broadpharm.com]

- 21. benchchem.com [benchchem.com]

- 22. broadpharm.com [broadpharm.com]

Hydroxy-PEG3-(CH2)2-Boc molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and a representative application of Hydroxy-PEG3-(CH2)2-Boc, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and the synthesis of PROteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value |

| IUPAC Name | tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate |

| CAS Number | 186020-66-6 |

| Molecular Formula | C₁₃H₂₆O₆ |

| Molecular Weight | 278.35 g/mol |

| Boiling Point | 365.8°C at 760 mmHg |

| Physical Form | Liquid |

| Storage Temperature | 4°C, stored under nitrogen |

Application in Bioconjugation: An Overview

This compound is a versatile linker molecule featuring a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc) protected ester. The PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate[1]. The hydroxyl group can be activated or modified for conjugation to various functional groups, while the Boc-protected end can be deprotected to reveal a reactive moiety for subsequent coupling reactions. This bifunctional nature makes it a valuable tool for linking biomolecules to therapeutic agents or other chemical entities.

Representative Experimental Protocol: Two-Step Bioconjugation

The following is a representative protocol outlining the conceptual steps for using this compound to conjugate a payload (e.g., a small molecule drug) to a biomolecule (e.g., an antibody or protein) bearing an available amine group.

Materials:

-

This compound

-

Payload with a carboxylic acid group

-

Biomolecule with an available amine group (e.g., lysine residue)

-

DCC (N,N'-Dicyclohexylcarbodiimide) or other carbodiimide coupling agent

-

NHS (N-Hydroxysuccinimide)

-

Trifluoroacetic acid (TFA)

-

Organic solvent (e.g., Dichloromethane, DMF)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Methodology:

-

Activation of Payload:

-

Dissolve the payload containing a carboxylic acid group in an anhydrous organic solvent.

-

Add DCC and NHS in equimolar amounts to the payload solution to form an NHS ester.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

-

-

Conjugation of Activated Payload to Linker:

-

Dissolve this compound in an anhydrous organic solvent.

-

Add the activated payload (NHS ester) to the linker solution.

-

Stir the reaction at room temperature. The hydroxyl group of the PEG linker will react with the NHS ester of the payload.

-

Purify the resulting payload-linker conjugate using an appropriate chromatographic method.

-

-

Deprotection of the Boc Group:

-

Dissolve the purified payload-linker conjugate in a suitable solvent (e.g., Dichloromethane).

-

Add Trifluoroacetic acid (TFA) to the solution to remove the Boc protecting group, revealing a terminal carboxylic acid on the linker.

-

Stir at room temperature and monitor the deprotection by TLC or LC-MS.

-

Evaporate the solvent and TFA under reduced pressure.

-

-

Activation of the Payload-Linker Conjugate:

-

Activate the newly revealed carboxylic acid on the payload-linker conjugate using DCC and NHS as described in step 1.

-

-

Conjugation to the Biomolecule:

-

Dissolve the target biomolecule in an appropriate aqueous buffer (e.g., PBS, pH 7.4).

-

Add the activated payload-linker-NHS ester conjugate to the biomolecule solution.

-

Incubate the reaction mixture at room temperature or 4°C with gentle stirring. The NHS ester will react with the primary amines (e.g., from lysine residues) on the surface of the biomolecule to form a stable amide bond.

-

-

Purification and Analysis of the Final Conjugate:

-

Purify the final biomolecule-payload conjugate to remove any unreacted components using a suitable method such as size-exclusion chromatography or dialysis.

-

Analyze the final conjugate to determine the degree of labeling and confirm its integrity using techniques like SDS-PAGE, mass spectrometry, and HPLC.

-

Experimental Workflow Diagram

References

Solubility Profile of Hydroxy-PEG3-(CH2)2-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-(CH2)2-Boc, with the IUPAC name tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate, is a monodisperse polyethylene glycol (PEG) linker. These linkers are crucial in pharmaceutical and biotechnology research, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The incorporation of a PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules.[1][2][3][4][5][6] Specifically, the hydrophilic nature of the PEG chain generally increases the aqueous solubility of the parent molecule. This guide provides an in-depth overview of the solubility characteristics of this compound and outlines a comprehensive protocol for its quantitative determination.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 186020-66-6 | [7] |

| Molecular Formula | C13H26O6 | [7] |

| Molecular Weight | 278.35 g/mol | [7] |

| Appearance | Liquid | [7] |

| Boiling Point | 365.8°C at 760 mmHg |

Solubility Data

Quantitative solubility data for this compound in various solvents is not extensively available in published literature. However, based on the general properties of PEG linkers and information from chemical suppliers, a qualitative solubility profile can be inferred. The presence of the PEG3 chain imparts hydrophilicity, suggesting good solubility in aqueous solutions and polar organic solvents.

| Solvent | Qualitative Solubility | Rationale |

| Water | Soluble | The hydrophilic PEG chain enhances solubility in aqueous media.[2][6][8] |

| Phosphate-Buffered Saline (PBS) | Soluble | Expected to be soluble due to its aqueous nature. |

| Ethanol | Soluble | PEGs are generally soluble in alcohols.[9] |

| Methanol | Soluble | PEGs are generally soluble in alcohols. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for a wide range of organic compounds. |

| Dichloromethane (DCM) | Soluble | Often used as a solvent for reactions involving Boc-protected compounds. |

| Acetonitrile | Soluble | PEGs are known to be soluble in acetonitrile.[9] |

| Diethyl Ether | Slightly Soluble / Insoluble | PEGs have limited solubility in ether. |

| Hexanes | Insoluble | As a non-polar aliphatic hydrocarbon, it is unlikely to dissolve the polar PEG linker. |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility measurements, the following protocol outlines a standard method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a quantitative analytical method like qNMR.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample solutions by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility.

Caption: Experimental workflow for determining the quantitative solubility of a compound.

Conclusion

References

- 1. Hydroxy-PEG3-CH2-Boc | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 3. pharmiweb.com [pharmiweb.com]

- 4. Biopharma PEG Provides Monodisperse PEGs In Drug Development [diagnosticsworldnews.com]

- 5. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]

- 6. N-(Hydroxy-peg3)-n-boc-peg4-t-butyl ester | Biopharma PEG [biochempeg.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chempep.com [chempep.com]

- 9. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to Hydroxy-PEG3-(CH2)2-Boc: Properties, Applications, and Experimental Protocols

CAS Number: 186020-66-6

This technical guide provides a comprehensive overview of Hydroxy-PEG3-(CH2)2-Boc, a heterobifunctional linker widely utilized in the fields of bioconjugation and drug development.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document details the molecule's chemical and physical properties, outlines its primary applications in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), and provides detailed experimental protocols for its use.

Core Properties of this compound

This compound is a versatile linker molecule featuring a hydroxyl (-OH) group at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other, separated by a three-unit polyethylene glycol (PEG) chain and an ethyl extension. This structure imparts valuable characteristics for its application in creating complex biomolecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate stoichiometric calculations in synthetic procedures and for the characterization of the resulting conjugates.

| Property | Value |

| CAS Number | 186020-66-6 |

| Molecular Formula | C13H26O6 |

| Molecular Weight | 278.35 g/mol |

| Appearance | Liquid |

| Purity | Typically ≥97% |

| Boiling Point | 365.8°C at 760 mmHg |

| Storage Temperature | 4°C, stored under nitrogen |

| IUPAC Name | tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate |

Structural Features and Advantages

The unique architecture of this compound offers several advantages in bioconjugation:

-

Hydrophilic PEG Spacer: The PEG3 chain enhances the water solubility of the linker and the resulting conjugate, which can mitigate aggregation issues often encountered with hydrophobic drug payloads.[3]

-

Boc-Protected Amine: The Boc protecting group provides a stable, acid-labile handle for the controlled deprotection and subsequent reaction of the amine functionality. This allows for sequential and site-specific conjugation strategies.

-

Terminal Hydroxyl Group: The hydroxyl group serves as a versatile reactive site for conjugation to various functional groups, such as carboxylic acids, through activation or direct coupling.

-

Uncleavable Linker: In the context of ADCs, this molecule acts as an uncleavable linker, meaning the payload is released upon lysosomal degradation of the antibody.[4]

Applications in Drug Development

This compound is a key building block in the synthesis of two cutting-edge therapeutic modalities: Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][5]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. This compound can be used to connect the antibody to the drug. The hydrophilic PEG component can improve the pharmacokinetic profile of the ADC.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This linker can be used to connect the target protein binder to the E3 ligase ligand. The length and flexibility of the PEG chain are critical for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound.

Boc Deprotection of this compound

This protocol outlines the removal of the Boc protecting group to yield the free amine, which is then available for conjugation.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of starting material) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA (e.g., a final concentration of 20-50% v/v) to the stirred solution.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).[7]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[7]

-

Dissolve the residue in DCM and wash with saturated NaHCO3 solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected product, Hydroxy-PEG3-(CH2)2-NH2.

Activation of the Hydroxyl Group and Conjugation to a Carboxylic Acid

This protocol describes the activation of the terminal hydroxyl group for subsequent reaction with a carboxylic acid-containing molecule (e.g., a cytotoxic payload or a protein binder).

Materials:

-

Deprotected Hydroxy-PEG3-(CH2)2-NH2

-

Carboxylic acid-containing molecule

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)[8]

Procedure:

-

Activation of the Carboxylic Acid:

-

Conjugation Reaction:

-

Dissolve the deprotected Hydroxy-PEG3-(CH2)2-NH2 (1.1 equivalents) in the reaction buffer.

-

Add the solution of the activated carboxylic acid to the solution of the deprotected linker.

-

Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[8]

-

Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C with gentle stirring.[9]

-

-

Quenching the Reaction:

-

Add a quenching reagent such as hydroxylamine or Tris buffer to consume any unreacted NHS-activated ester.[9]

-

Purification of the Conjugate

The purification of the final conjugate is critical to remove unreacted starting materials and byproducts. The choice of method depends on the properties of the conjugate.

| Purification Method | Principle | Application |

| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. | Effective for removing small molecule reagents from large protein conjugates.[] |

| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge. | Useful for separating PEGylated proteins from their un-PEGylated counterparts.[11] |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | Widely used for the purification of peptides and small molecule conjugates.[] |

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity under less denaturing conditions than RP-HPLC. | Can be used as a supplementary method for purifying PEGylated proteins.[] |

Characterization of the Final Conjugate

Thorough characterization is essential to confirm the identity and purity of the synthesized ADC or PROTAC.

| Characterization Technique | Information Obtained |

| Mass Spectrometry (MS) | Confirms the molecular weight of the conjugate and can be used to determine the drug-to-antibody ratio (DAR) for ADCs. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information of the conjugate. |

| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Assesses the purity and integrity of protein conjugates. |

| High-Performance Liquid Chromatography (HPLC) | Determines the purity and can be used to quantify the concentration of the conjugate. |

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the application of this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Caption: Workflow for PROTAC Synthesis.

Caption: Mechanism of Action of an Antibody-Drug Conjugate.

Caption: PROTAC-Mediated Protein Degradation via the Ubiquitin-Proteasome Pathway.

References

- 1. hydroxy-peg-3-(ch2)2-boc — TargetMol Chemicals [targetmol.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. Antibody-Degrader Conjugates (DACs): The Next Evolution of Antibody-Drug Conjugates | Biopharma PEG [biochempeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 11. biopharminternational.com [biopharminternational.com]

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern bioconjugation and drug development, serving as a pivotal protecting group for amines within polyethylene glycol (PEG) linkers. Its acid-labile nature provides a robust and versatile tool for the controlled, sequential synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other PEGylated therapeutics. This technical guide offers a comprehensive overview of the Boc protecting group's function in PEG linkers, detailing its chemical properties, diverse applications, and the experimental protocols essential for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary role of the Boc group is to temporarily block the reactivity of primary or secondary amines on a PEG linker.[1] This protection is critical for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group exhibits high stability across a wide range of non-acidic conditions, including basic and nucleophilic environments, rendering it compatible with numerous synthetic steps.[1] Its defining characteristic is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation reactions.[1]

Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This orthogonality allows for the controlled, stepwise assembly of intricate molecular architectures, thereby preventing undesirable side reactions and enhancing product purity.[1]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is paramount to the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these critical processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

| Process | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Boc Protection | (Boc)₂O, DIPEA | Dichloromethane (DCM) | Room Temperature | 3 - 12 | >90 |

| Boc Deprotection | 20-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temperature | 0.5 - 2 | High |

| Boc Deprotection | 4M Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 0.5 - 2 | High |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]

| Acidic Reagent | Concentration | Solvent | Time (min) | Purity of Deprotected Product (HPLC, %) |

| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 30 | >95 |

| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 60 | >95 |

| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 5 | ~80 |

Table 3: Comparison of Boc and Fmoc Protecting Groups [1]

| Protecting Group | Cleavage Condition | Stability | Common Applications |

| Boc | Strong Acid (e.g., TFA, HF) | Stable to bases and nucleophiles | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs |

| Fmoc | Base (e.g., Piperidine) | Stable to acids | Solid-phase peptide synthesis (Fmoc/tBu strategy) |

Mandatory Visualization

The following diagrams illustrate key mechanisms and experimental workflows involving Boc-protected PEG linkers.

References

The Core Characteristics of Short Polyethylene Glycol Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental characteristics of short polyethylene glycol (PEG) linkers, which are critical components in modern drug development. Their unique properties are instrumental in optimizing the performance of complex biologics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to Short Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene oxide units. Short PEG linkers, for the purpose of this guide, are defined as discrete PEG molecules with a specific, uniform number of repeating units (n), typically ranging from 2 to 12 (PEG2 to PEG12).[1] Unlike polydisperse PEG polymers, which consist of a mixture of different chain lengths, these short, monodisperse linkers offer precise control over the physicochemical properties of the final conjugate.[2][3] Their principal roles in drug development include enhancing solubility, improving pharmacokinetic profiles, and providing a flexible spacer between different molecular entities.[1][4]

Physicochemical Properties of Short PEG Linkers

The length of the short PEG linker directly influences its physicochemical properties, which in turn affect the biological behavior of the conjugated molecule. Key properties include molecular weight, linker length, and hydrophilicity (often expressed as the logarithm of the partition coefficient, LogP).

| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |

| PEG2 | 2 | 88.11 | 7.6 | -0.84 |

| PEG3 | 3 | 132.16 | 11.1 | -1.13 |

| PEG4 | 4 | 176.21 | 14.6 | -1.42 |

| PEG6 | 6 | 264.32 | 21.6 | -2.00 |

| PEG8 | 8 | 352.42 | 28.6 | -2.58 |

| PEG12 | 12 | 528.63 | 42.6 | -3.74 |

*Note: Calculated LogP values are estimates and can vary depending on the calculation method and the terminal functional groups of the linker. These values generally indicate high hydrophilicity.

Impact on Pharmacokinetics and Pharmacodynamics

The inclusion of short PEG linkers can significantly modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a therapeutic agent.

-

Solubility and Aggregation: Many potent therapeutic payloads are hydrophobic. The hydrophilic nature of short PEG linkers can significantly improve the aqueous solubility of the conjugate, reducing the propensity for aggregation which can be a major challenge during manufacturing and can impact in vivo efficacy and safety.[5][6]

-

Circulation Half-Life: While longer PEG chains are well-known to extend the circulation half-life of biologics by increasing their hydrodynamic radius and shielding them from renal clearance and proteolytic degradation, even short PEG linkers can favorably influence the PK profile.[7] They can create a hydrophilic shield around the payload, potentially reducing immunogenicity and leading to a more desirable biodistribution.[5][7]

-

Immunogenicity: PEGylation is a widely used strategy to reduce the immunogenicity of therapeutic proteins. The flexible and hydrophilic PEG chains can mask immunogenic epitopes on the protein surface, thereby reducing the likelihood of an immune response.[4]

-

Targeting and Binding: In targeted therapies like ADCs and PROTACs, the linker length and flexibility are critical for optimal target engagement. A short PEG linker can provide sufficient spatial separation between the targeting moiety (e.g., an antibody) and the payload (e.g., a cytotoxic drug or an E3 ligase binder) to minimize steric hindrance and allow for efficient binding to their respective targets.[8][9]

Applications in Advanced Drug Modalities

Short PEG linkers are integral components in the design of sophisticated therapeutic platforms.

Antibody-Drug Conjugates (ADCs)

In ADCs, a short PEG linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The linker's properties are crucial for the ADC's stability in circulation and the efficient release of the payload upon internalization into the target cell.[5][10]

Below is a generalized workflow for the synthesis of an ADC utilizing a short PEG linker.

Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[8][11] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. Short PEG linkers are frequently used to bridge these two ligands, providing the necessary flexibility and hydrophilicity for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[9][12]

The mechanism of action of a PROTAC is depicted in the following diagram.

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Experimental Protocols for Characterization

The precise characterization of short PEG linkers and their conjugates is crucial for quality control and regulatory approval. The following are outlines of key experimental methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity and heterogeneity of PEGylated molecules.[13]

-

Method: Reversed-Phase HPLC (RP-HPLC) is often employed.

-

Stationary Phase: A C18 or C8 column is typically used.[14]

-

Mobile Phase: A gradient of water and a more non-polar solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid, is used for elution.[15]

-

Detection:

-

UV-Vis: Suitable for conjugates where the protein or payload has a chromophore.

-

Evaporative Light Scattering Detector (ELSD): This is particularly useful for detecting PEG itself, as it does not have a strong UV chromophore. The ELSD response is proportional to the mass of the analyte.[16][17][]

-

Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-based detector that provides a near-uniform response for non-volatile analytes.

-

-

Sample Preparation: The sample is dissolved in a suitable solvent, often the initial mobile phase, and injected onto the column.

-

Data Analysis: The resulting chromatogram provides information on the retention time, peak area, and peak shape, which can be used to determine the purity, identify different PEGylated species, and quantify the components.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the precise molecular weight of the PEG linker and the final conjugate, confirming the degree of PEGylation.[15][19]

-

Method: Electrospray Ionization (ESI) is commonly coupled with liquid chromatography (LC-MS). Matrix-Assisted Laser Desorption/Ionization (MALDI) is also used, particularly for analyzing the mass of the intact conjugate.[13]

-

Instrumentation: High-resolution mass spectrometers such as Time-of-Flight (TOF) or Orbitrap analyzers are preferred for their accuracy.[19]

-

Sample Preparation: For LC-MS, the sample is introduced via the HPLC system. For MALDI-TOF, the sample is co-crystallized with a matrix on a target plate.

-

Data Analysis: The mass spectrum reveals the mass-to-charge ratio (m/z) of the ions. Deconvolution of the resulting charge state envelope for ESI-MS data provides the accurate molecular weight of the intact molecule. For short, discrete PEGs, MS can confirm their homogeneity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the PEG linker and its attachment to the biomolecule.[20][21][22]

-

Method: Proton (¹H) NMR is the most common technique. Carbon-13 (¹³C) NMR can also be used for more detailed structural elucidation.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Data Analysis:

-

The characteristic repeating ethylene oxide protons of the PEG backbone appear as a prominent signal (typically around 3.6 ppm in ¹H NMR).[21][23]

-

The integration of the signals from the terminal groups of the PEG linker relative to the repeating units can be used to determine the average number of PEG units and confirm the identity of the functional groups.[20][24]

-

Changes in the chemical shifts of the biomolecule's signals upon conjugation can help to identify the site of PEG attachment.

-

Conclusion

Short, discrete polyethylene glycol linkers are enabling technologies in the development of advanced therapeutics. Their well-defined structure and tunable physicochemical properties allow for the precise engineering of complex drug conjugates with improved solubility, stability, and pharmacokinetic profiles. A thorough understanding and rigorous analytical characterization of these linkers are paramount to the successful development of safe and effective next-generation medicines.

References

- 1. precisepeg.com [precisepeg.com]

- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. enovatia.com [enovatia.com]

- 16. agilent.com [agilent.com]

- 17. agilent.com [agilent.com]

- 19. sciex.com [sciex.com]

- 20. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

A Technical Guide to Heterobifunctional PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers, pivotal tools in modern bioconjugation strategies. From enhancing the therapeutic efficacy of antibody-drug conjugates (ADCs) to enabling the novel mechanism of proteolysis-targeting chimeras (PROTACs), these versatile molecules are at the forefront of advanced drug development and research. This document details their core properties, synthesis, and applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application.

Core Concepts of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are molecules that feature a polyethylene glycol chain with two distinct reactive functional groups at its termini.[1] This dual-reactivity is the cornerstone of their utility, allowing for the sequential and specific conjugation of two different molecules, such as a targeting antibody and a therapeutic payload.[2][] The PEG component itself imparts several highly desirable properties to the resulting bioconjugate.[4]

Key Advantages of PEGylation:

-

Increased Hydrophilicity: The PEG chain enhances the water solubility of hydrophobic drugs and biomolecules, which can reduce aggregation and improve their formulation and bioavailability.[1][2]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugated molecule, which can reduce renal clearance and extend its circulation half-life in the body.[2][4]

-

Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system and thereby reducing the potential for an immune response.[][4]

-

Enhanced Stability: PEG linkers can protect the attached molecules from enzymatic degradation, leading to a longer functional lifespan in vivo.[5]

The length of the PEG linker is a critical parameter that can be tailored to optimize the biological activity and stability of the bioconjugate.[1] A precisely defined linker length provides spatial control, allowing for the proper folding and function of the conjugated molecules.[1]

Quantitative Data on Heterobifunctional PEG Linkers

The selection of a heterobifunctional PEG linker is a critical design element in the development of bioconjugates. The length and architecture of the PEG chain can significantly influence the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of the final product. The following tables summarize quantitative data from preclinical studies to guide the selection process.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy

| PEG Linker Length | ADC Platform | Tumor Model | Dosing Regimen | In Vivo Efficacy (Tumor Growth Inhibition) | Plasma Half-life | Reference |

| PEG4 | Homogeneous DAR 8 ADC | Breast Cancer Xenograft | 5 mg/kg | >80% | - | [1] |

| PEG8 | Glucuronide-MMAE Linker | - | - | Optimal slower clearance achieved | - | [1] |

| PEG12 | Homogeneous DAR 8 ADC | Breast Cancer Xenograft | 3 mg/kg | Significant anti-tumor activity | - | [1] |

| PEG24 | anti-Trop2-MMAE | BxPC3 Xenograft | 3 mg/kg | Significant tumor suppression | - | [1] |

Note: In vivo efficacy data is highly dependent on the specific ADC, tumor model, and dosing regimen, making direct comparisons challenging. The table provides a qualitative and quantitative overview from the available literature.[1]

Table 2: Stability of Antibody-Drug Conjugates with Different Linker Chemistries

| Parameter | ADC with Homobifunctional Linker | ADC with Heterobifunctional (Mal-PEG-NHS) Linker | Reference |

| Aggregation after 1 month at 4°C (%) | 5-10% | <2% | [6] |

| Drug Dissociation in Human Plasma (72h, %) | 15-25% | 5-10% | [6] |

| In-vivo Half-life (murine model, hours) | ~150 | ~250 | [6] |

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers, from conjugation to characterization.

NHS-Ester-PEG-Maleimide Conjugation to an Antibody

This protocol describes a two-step process for conjugating a thiol-containing molecule to an antibody using a heterobifunctional PEG linker with an NHS ester and a maleimide group.[7]

Materials:

-

Antibody solution (1-2 mg/mL in PBS, pH 7.2-7.5)

-

NHS-Ester-PEG-Maleimide linker

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Thiol-containing molecule (e.g., a cytotoxic drug)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Antibody Modification with PEG Linker:

-

Dissolve the NHS-Ester-PEG-Maleimide linker in anhydrous DMSO to prepare a 10 mM stock solution.

-

Add a 10-fold molar excess of the linker stock solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[]

-

Remove the excess, unreacted linker using a desalting column equilibrated with PBS (pH 6.5-7.5).[7]

-

-

Conjugation of Thiol-Containing Molecule:

-

Dissolve the thiol-containing molecule in an appropriate solvent (e.g., DMSO).

-

Add a 3- to 5-fold molar excess of the thiol-containing molecule solution to the maleimide-activated antibody solution.[6][8]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7][8]

-

-

Purification and Analysis:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol outlines the general steps for conjugating an azide-modified molecule to an alkyne-modified biomolecule using a PEG linker.[9]

Materials:

-

Alkyne-modified biomolecule (e.g., antibody)

-

Azide-modified molecule (e.g., drug with a PEG-azide linker)

-

Copper (II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)

-

Reducing agent (e.g., Sodium Ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)

-

Conjugation buffer (e.g., PBS)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the alkyne-biomolecule and azide-molecule in a suitable buffer or solvent.

-

Freshly prepare the sodium ascorbate solution.

-

-

Catalyst Complex Formation:

-

In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I) complex.[9]

-

-

Conjugation Reaction:

-

In the main reaction tube, combine the alkyne-modified biomolecule and the azide-modified molecule (a typical molar ratio is 1:4 to 1:10, biomolecule to azide-molecule).[9]

-

Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[9]

-

-

Purification:

-

Purify the resulting conjugate using size-exclusion chromatography or another appropriate purification method to remove unreacted reagents and byproducts.[9]

-

Characterization of PEGylated Proteins

3.3.1. Size-Exclusion Chromatography (SEC-HPLC) for Purity and DAR Determination